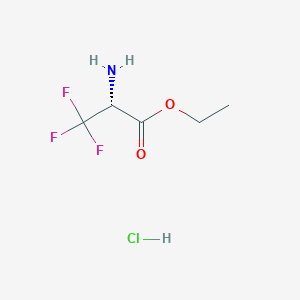![molecular formula C14H24Cl2N2 B6344175 N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride CAS No. 1240568-98-2](/img/structure/B6344175.png)
N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride” is a chemical compound with the molecular formula C14H23ClN2 . It is a chemical compound that can be purchased from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C14H23ClN2 . The exact 3D structure can be viewed using specialized software .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research on related compounds, such as substituted anilines, involves the synthesis and examination of their structural properties for potential applications in material science, pharmaceuticals, and chemical synthesis methodologies. For instance, the reaction of chloral with substituted anilines can lead to the formation of novel compounds with potential applications in the development of new materials or chemical intermediates. These processes often aim to understand the conformation and reactivity of such compounds, which could be pivotal in designing more efficient synthesis pathways or novel compounds with desired physical or chemical properties (Issac & Tierney, 1996).
Environmental Impact and Ecotoxicology
The environmental fate, ecotoxicology, and potential genotoxicity of aniline derivatives, closely related to the chemical structure of interest, are significant areas of research. These studies often focus on understanding how these compounds and their metabolites behave in the environment and their potential impacts on ecosystems and human health. For example, aniline and its metabolites have been examined for their carcinogenic potential and environmental persistence, providing essential data for regulatory and safety evaluations (Bomhard & Herbold, 2005).
Drug Delivery and Biomedical Applications
Compounds with complex structures, such as N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride, are often explored for their potential biomedical applications, including drug delivery systems. The modification of biopolymers, for example, can lead to the development of novel drug delivery platforms capable of improving the efficacy and safety profiles of existing pharmaceuticals. Research into derivatives of xylan, a plant polysaccharide, has shown the potential for creating new biopolymer ethers and esters with specific properties suitable for drug delivery applications (Petzold-Welcke et al., 2014).
Amino Acid Metabolism and Regulation
Understanding the metabolic pathways and regulation of amino acids in plants provides insights into the nutritional and physiological roles of compounds structurally related to this compound. This area of research is crucial for improving agricultural productivity and the nutritional value of crops. It involves exploring the enzymes and substrates that regulate amino acid synthesis and catabolism, which has implications for food science and crop improvement programs (Amir, 2010).
Propiedades
IUPAC Name |
N,N-diethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-4-11-15-12-13-7-9-14(10-8-13)16(5-2)6-3;;/h4,7-10,15H,1,5-6,11-12H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXMIMXCIGDYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC=C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B6344110.png)
![Butyl[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6344113.png)
![butyl[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6344120.png)
![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
![Butyl[(2,3-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B6344136.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344179.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
